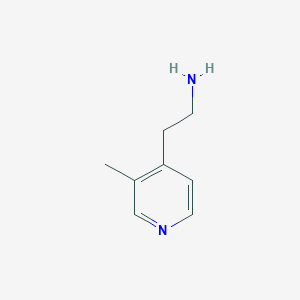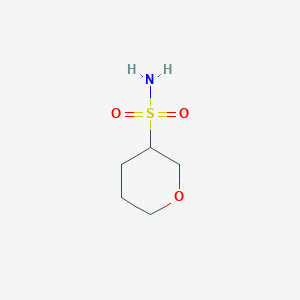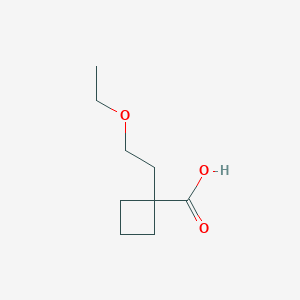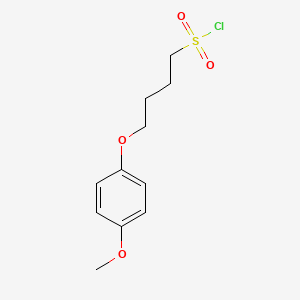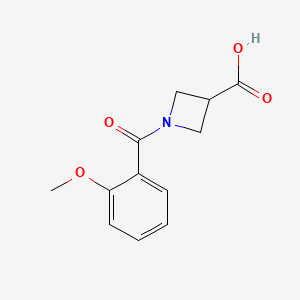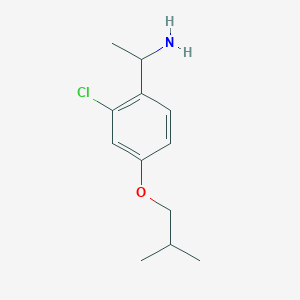![molecular formula C14H12N4O4S B1427034 2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 1187926-85-7](/img/structure/B1427034.png)
2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole
Übersicht
Beschreibung
The compound “2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole” is an intermediate of Dexlansoprazole, a proton pump inhibitor (PPI) mainly developed for anti-ulcer activity . Its molecular formula is C14H12N4O4S and it has a molecular weight of 332.34 g/mol.
Molecular Structure Analysis
The absolute configuration of the compound was determined as R . The crystal structure reveals that the molecules form chains along the b axis through N-H⋯N and C-H⋯O hydrogen-bonded dimers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.33 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Coordination Studies : This compound is synthesized through the reaction of specific aldehydes with diamine compounds, leading to various derivatives. For instance, a study by Bermejo et al. (2000) involved the synthesis of derivatives and their interaction with nickel centers, highlighting the potential of these compounds in coordination chemistry and electrochemical studies (Bermejo et al., 2000).
Characterization and Structural Analysis : The structural characterization of derivatives is crucial. A study detailed the synthesis and characterization of several compounds, including their crystal structures, offering insights into the molecular arrangements and interactions within these compounds (Crozet et al., 2002).
Chemical Reactions and Applications
Electrophilic Reactions and Synthesis of Novel Compounds : The electrophilic characteristics of similar compounds have been explored in the synthesis of novel derivatives. Efimov et al. (2016) demonstrated the reaction of highly electrophilic azides with specific ketones and amines, leading to new compounds, showcasing the potential of these substances in innovative synthetic routes (Efimov et al., 2016).
Role in Chemical Synthesis and Analysis : The derivatives of such compounds are utilized in various chemical syntheses. For instance, Zolfigol et al. (2012) designed an ionic liquid based on a similar compound for the nitration of aromatic compounds, highlighting its utility in specific chemical transformations (Zolfigol et al., 2012).
Potential in Medicinal Chemistry
Antimicrobial Studies : The antimicrobial properties of related compounds have been investigated. Khairwar et al. (2021) synthesized novel fused heterocyclic compounds and evaluated their antimicrobial activity, indicating the potential use of these derivatives in developing new antimicrobial agents (Khairwar et al., 2021).
Bioactivity and Drug Design : The bioactivity of related compounds, such as their antiparasitic properties, has been studied. Hernández-Núñez et al. (2009) synthesized imidazole derivatives and evaluated their in vitro activity against unicellular parasites, demonstrating the therapeutic potential of these compounds (Hernández-Núñez et al., 2009).
Pharmacokinetics and Drug Distribution : The pharmacokinetics and tissue distribution of compounds with similar structures have been explored. For instance, Kim et al. (2008) investigated a novel ALK5 inhibitor, highlighting the compound's potential in anti-fibrotic drug development (Kim et al., 2008).
Anticancer Properties : The synthesis of derivatives containing benzimidazole and their evaluation as anticancer agents has been researched. Farah et al. (2011) synthesized compounds combining tetrahydropyridine and benzimidazole, assessing their cytotoxic effects on breast cancer cells (Farah et al., 2011).
Eigenschaften
IUPAC Name |
2-[(3-methyl-4-nitropyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-9-12(15-7-6-13(9)18(19)20)8-23(21,22)14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDKUSPKCWWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



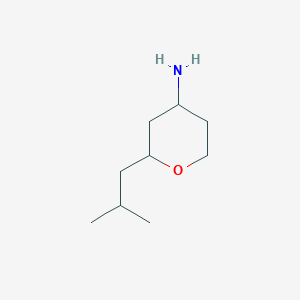
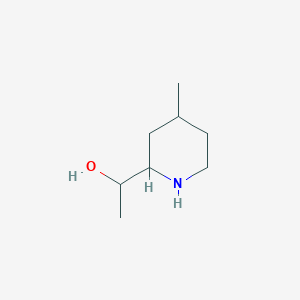
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)
